molecular formula C23H20N2OS2 B455204 2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide

2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide

Cat. No.: B455204
M. Wt: 404.6g/mol
InChI Key: UAILHFXYJKLKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thienyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The thienyl and methylsulfanylphenyl groups are then introduced through various coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thienyl and methylsulfanylphenyl groups may interact with various enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, ultimately affecting cell function and viability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)ethylamine: Similar in structure but lacks the quinoline core.

    3-(5-ethyl-2-thienyl)-2-(2-thienyl)acrylonitrile: Contains the thienyl group but has a different core structure.

    2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid: Similar thienyl group but different overall structure.

Uniqueness

2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with thienyl and methylsulfanylphenyl groups

Properties

Molecular Formula

C23H20N2OS2

Molecular Weight

404.6g/mol

IUPAC Name

2-(5-ethylthiophen-2-yl)-N-(3-methylsulfanylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H20N2OS2/c1-3-16-11-12-22(28-16)21-14-19(18-9-4-5-10-20(18)25-21)23(26)24-15-7-6-8-17(13-15)27-2/h4-14H,3H2,1-2H3,(H,24,26)

InChI Key

UAILHFXYJKLKID-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)SC

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)SC

Origin of Product

United States

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